molecular formula C25H26N2O5S B11231356 N-(2-methoxybenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-methoxybenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231356
M. Wt: 466.6 g/mol
InChI Key: NYUQLBGWWUHOEU-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methoxyphenyl group, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Schiff bases reduction route, where the intermediate compounds are synthesized and then reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its benzoxazine ring and benzenesulfonyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-17-8-11-20(12-9-17)33(29,30)27-16-24(32-23-14-18(2)10-13-21(23)27)25(28)26-15-19-6-4-5-7-22(19)31-3/h4-14,24H,15-16H2,1-3H3,(H,26,28)

InChI Key

NYUQLBGWWUHOEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

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